Mirtazapin-N-Oxid
Übersicht
Beschreibung
Mirtazapine N-oxide is a metabolite of mirtazapine, a tetracyclic antidepressant used primarily for the treatment of major depressive disorder. Mirtazapine itself is known for its unique mechanism of action, which involves antagonism of central presynaptic alpha-2 adrenergic receptors, leading to increased release of norepinephrine and serotonin. Mirtazapine N-oxide is formed through the metabolic oxidation of mirtazapine and retains some of the pharmacological properties of its parent compound .
Wissenschaftliche Forschungsanwendungen
Mirtazapin-N-oxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in der Analytischen Chemie zur Quantifizierung und Identifizierung von Mirtazapin und seinen Metaboliten verwendet.
Biologie: Studien zu this compound tragen zum Verständnis der Stoffwechselwege und der Pharmakokinetik von Mirtazapin bei.
Medizin: Die Forschung zu this compound trägt zur Entwicklung neuer Antidepressiva und zur Verbesserung bestehender Antidepressiva bei.
Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung von Formulierungen und zur Untersuchung der Arzneimittelstabilität und des Metabolismus verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Wechselwirkung mit den gleichen molekularen Zielstrukturen wie Mirtazapin. Es wirkt als Antagonist an zentralen präsynaptischen Alpha-2-Adrenozeptoren, hemmt die negative Rückkopplung zum präsynaptischen Nerv und führt zu einer Erhöhung der Noradrenalinfreisetzung. Zusätzlich blockiert es postsynaptische Serotonin-5-HT2- und 5-HT3-Rezeptoren, was dazu beiträgt, Nebenwirkungen wie Übelkeit und Angst zu reduzieren, die häufig mit selektiven Serotonin-Wiederaufnahmehemmern verbunden sind .
Ähnliche Verbindungen:
- Clomipramin-N-oxid
- Doxepin-N-oxid
- Citalopram-N-oxid
- Clozapin-N-oxid
- Olanzapin-N-oxid
Vergleich: this compound ist einzigartig in seiner dualen Wirkung auf sowohl Noradrenalin- als auch Serotoninrezeptoren, was es von anderen N-Oxid-Metaboliten unterscheidet, die möglicherweise hauptsächlich auf ein einzelnes Neurotransmittersystem wirken. Diese duale Wirkung trägt zu seiner Wirksamkeit bei der Behandlung von schweren Depressionen mit weniger Nebenwirkungen bei .
Wirkmechanismus
Target of Action
Mirtazapine N-Oxide is a metabolite of Mirtazapine . Mirtazapine primarily targets central adrenergic and serotonergic receptors . It is a noradrenergic and specific serotonergic antidepressant (NaSSA) that acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors as well as by blocking 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in mood regulation and the body’s response to stress.
Mode of Action
It is hypothesized that its antidepressant effects are due to the synergy between noradrenergic and serotonergic actions . By antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, Mirtazapine enhances the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for its rapid onset of action and high level of response .
Biochemical Pathways
Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine, and N-oxidation to Mirtazapine N-Oxide . The cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4 in human liver microsomes are mainly responsible for this metabolism . These metabolic reactions provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .
Pharmacokinetics
Mirtazapine exhibits linear pharmacokinetics over a dose range of 15 to 80mg . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . The elimination half-life of Mirtazapine ranges from 20 to 40 hours . Total body clearance as determined from intravenous administration to young males amounts to 31 L/h . The CYP3A enzyme metabolizes Mirtazapine into its N-desmethyl and N-oxide metabolites .
Result of Action
It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It is also effective in treating major depressive disorder and depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .
Action Environment
The action of Mirtazapine N-Oxide can be influenced by environmental factors such as the route of administration. For instance, intranasal delivery of Mirtazapine via lipid nanocapsules has been shown to deliver a higher amount of Mirtazapine to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration . This suggests that the nose-to-brain pathway plays a significant role in the drug delivery to the brain .
Biochemische Analyse
Cellular Effects
Mirtazapine, the parent compound, has been reported to have effects on various types of cells and cellular processes
Molecular Mechanism
It’s known that Mirtazapine, the parent compound, exerts its effects at the molecular level through various mechanisms
Dosage Effects in Animal Models
A study has shown that intranasal administration of Mirtazapine (the parent compound) in lipid nanocapsules could deliver a higher amount of the drug to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration .
Metabolic Pathways
Mirtazapine N-Oxide is a metabolite of Mirtazapine, which is metabolized mainly by the CYP450 enzyme
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Mirtazapin-N-oxid beinhaltet typischerweise die Oxidation von Mirtazapin. Dies kann mit verschiedenen Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren unter kontrollierten Bedingungen erreicht werden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril durchgeführt, und die Temperatur wird auf Raumtemperatur bis leicht erhöhte Temperaturen gehalten, um sicherzustellen, dass die Reaktion effizient abläuft .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren, in denen Mirtazapin unter Verwendung von Oxidationsmitteln in Industriequalität oxidiert wird. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Produkt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mirtazapin-N-oxid unterliegt hauptsächlich Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Reduktion: this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln wieder zu Mirtazapin reduziert werden.
Hauptprodukte:
Reduktion: Das Hauptprodukt ist Mirtazapin.
Substitution: Je nach verwendetem Nukleophil können verschiedene substituierte Derivate von Mirtazapin gebildet werden.
Vergleich Mit ähnlichen Verbindungen
- Clomipramine N-oxide
- Doxepin N-oxide
- Citalopram N-oxide
- Clozapine N-oxide
- Olanzapine N-oxide
Comparison: Mirtazapine N-oxide is unique in its dual action on both norepinephrine and serotonin receptors, which distinguishes it from other N-oxide metabolites that may primarily act on a single neurotransmitter system. This dual action contributes to its efficacy in treating major depressive disorder with fewer side effects .
Eigenschaften
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-12-6 | |
Record name | Mirtazapine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRTAZAPINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is Mirtazapine N-oxide formed in the body?
A1: Mirtazapine N-oxide is a metabolite of Mirtazapine, generated through biotransformation. Research using the fungus Cunninghamella elegans as a model for mammalian metabolism revealed that this fungus metabolizes Mirtazapine into seven distinct metabolites, including Mirtazapine N-oxide. [] This suggests that similar metabolic pathways involving oxidation may be responsible for the formation of Mirtazapine N-oxide in mammals, including humans.
Q2: What analytical methods are available for detecting and quantifying Mirtazapine N-oxide in biological samples?
A2: Several analytical methods have been developed for the detection and quantification of Mirtazapine N-oxide in biological samples:
- Enantioselective HPLC with Fluorescence Detection: This method allows for the simultaneous quantification of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide in plasma and urine samples. [] This technique utilizes liquid-solid extraction for sample preparation and achieves high sensitivity and accuracy.
- Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking: This method enables the simultaneous enantioselective separation of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide. [] This technique provides rapid analysis with high sensitivity and has been validated for pharmacokinetic studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.